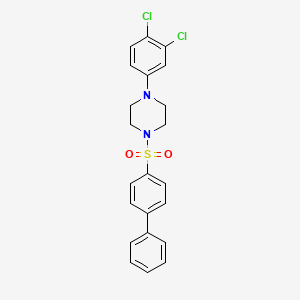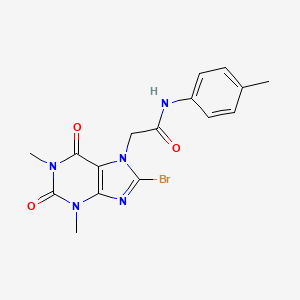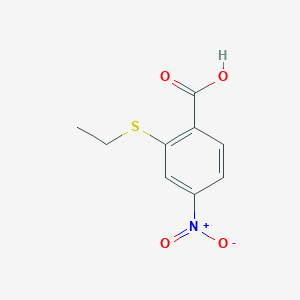![molecular formula C8H4BrN5O3 B11510629 4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11510629.png)
4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps:
Formation of 5-Bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.
Cyclization to form 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole: This step involves the reaction of 5-Bromofuran-2-carboxylic acid with hydrazine hydrate and a suitable dehydrating agent such as phosphorus oxychloride.
Formation of this compound: The final step involves the reaction of the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxadiazole rings using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the oxadiazole rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure can impart desirable characteristics such as thermal stability and electronic properties.
Mechanism of Action
The mechanism of action of 4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromofuran-2-carboxylic acid
- 1,2,4-Oxadiazole derivatives
- 1,2,5-Oxadiazole derivatives
Uniqueness
4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H4BrN5O3 |
|---|---|
Molecular Weight |
298.05 g/mol |
IUPAC Name |
4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H4BrN5O3/c9-4-2-1-3(15-4)8-11-7(14-16-8)5-6(10)13-17-12-5/h1-2H,(H2,10,13) |
InChI Key |
YQIXRQJASAHXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-(phenylamino)ethanaminium](/img/structure/B11510550.png)
![7-(3-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510558.png)

![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11510561.png)


![3-(4-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11510581.png)
![1,3-Dimethyl-8-piperidin-1-yl-7-[2-(pyrrolidin-2-ylideneamino)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11510585.png)
![6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11510588.png)
![3,3'-(E)-diazene-1,2-diylbis[4-(4-methoxyphenyl)-1,2,5-oxadiazole]](/img/structure/B11510590.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11510592.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11510595.png)
![2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B11510599.png)
![ethyl 5-[({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B11510623.png)
